A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chlorouracil-¹⁵N₂,¹³C
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chlorouracil-¹⁵N₂,¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopically Labeled Compounds
In the landscape of modern scientific research, particularly in drug development and metabolic studies, stable isotope labeling is an indispensable tool.[1][2] The incorporation of heavy isotopes, such as ¹⁵N and ¹³C, into a molecule allows for its precise tracking and quantification in complex biological systems without the need for radioactive tracers.[1][3][4] 5-Chlorouracil-¹⁵N₂,¹³C, a labeled analog of the pyrimidine derivative 5-Chlorouracil, offers researchers a powerful tool for a variety of applications, from elucidating metabolic pathways to serving as an internal standard in quantitative mass spectrometry-based assays.[3][4] This guide provides a detailed overview of the core physicochemical properties of 5-Chlorouracil-¹⁵N₂,¹³C, alongside practical, field-proven insights into its characterization and application.
Core Physicochemical Properties
The introduction of stable isotopes primarily affects the molecular weight of a compound. Other physicochemical properties, such as melting point, boiling point, solubility, and pKa, are generally not significantly altered by isotopic substitution.[1] Therefore, the properties of the unlabeled 5-Chlorouracil can be largely extrapolated to its isotopically labeled counterpart.
Molecular Identity and Structure
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Chemical Name: 5-Chloro-1,3-¹⁵N₂-2-¹³C-pyrimidine-2,4(1H,3H)-dione
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Molecular Formula: C₃¹³CH₃Cl¹⁵N₂O₂[5]
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Canonical SMILES: C1(=O)NC=C(Cl)C(=O)N1
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InChI: InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1/c1-13C
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InChIKey: ZFTBZKVVGZNMJR-UHFFFAOYSA-N[6]
The structure of 5-Chlorouracil consists of a pyrimidine ring with a chlorine atom at the 5-position. In 5-Chlorouracil-¹⁵N₂,¹³C, the two nitrogen atoms in the pyrimidine ring are replaced with their ¹⁵N isotopes, and one of the carbon atoms is replaced with its ¹³C isotope.
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 149.51 g/mol | [5] |
| Melting Point | >300 °C | [7][8][9] |
| Boiling Point | 413.6°C at 760 mmHg (estimate) | [7] |
| Water Solubility | 2.501 g/L at 25 °C | [7][8] |
| Solubility in other solvents | Soluble in 1 M NH₄OH (50 mg/mL), DMF (8 mg/mL), and Ethanol (53 mg/mL).[7][10][11] | |
| pKa | 6.77 ± 0.10 (Predicted) | [7][8][12] |
| Appearance | White to off-white crystalline powder.[12] | |
| LogP | -0.35 | [13] |
Experimental Protocols for Characterization
The verification of the identity, purity, and isotopic enrichment of 5-Chlorouracil-¹⁵N₂,¹³C is paramount for its effective use in research. The following are standard methodologies for its comprehensive characterization.
Mass Spectrometry for Isotopic Enrichment and Purity Analysis
Mass spectrometry is a cornerstone technique for confirming the successful incorporation of stable isotopes and determining the isotopic enrichment of the labeled compound.[14][15][16]
Methodology:
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Sample Preparation:
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Prepare a stock solution of 5-Chlorouracil-¹⁵N₂,¹³C in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to establish a linear response range.
-
Prepare a corresponding set of solutions of unlabeled 5-Chlorouracil to serve as a reference.
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire full scan mass spectra for both the labeled and unlabeled compounds.
-
-
Data Analysis:
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Compare the mass spectrum of the labeled compound to that of the unlabeled compound. The molecular ion peak for 5-Chlorouracil-¹⁵N₂,¹³C should be shifted by approximately +3 Da compared to the unlabeled compound.
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Calculate the isotopic enrichment by determining the relative abundance of the ion corresponding to the labeled molecule versus any residual unlabeled species.[14][16]
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Caption: Workflow for Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and can confirm the position of the isotopic labels.[2] While ¹H NMR spectra are readily available for unlabeled 5-Chlorouracil, ¹³C and ¹⁵N NMR will show distinct differences for the labeled compound.[6][17][18]
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed sample of 5-Chlorouracil-¹⁵N₂,¹³C in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Instrumentation and Analysis:
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer.
-
-
Data Analysis:
-
¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound.
-
¹³C NMR: The spectrum will show a significantly enhanced signal for the ¹³C-labeled carbon atom. The coupling between the labeled carbon and adjacent nuclei (e.g., ¹⁵N) may also be observed.
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¹⁵N NMR: The spectrum will show signals corresponding to the two ¹⁵N atoms, confirming their incorporation.
-
Caption: NMR Spectroscopy Workflow for Structural Verification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the chemical purity of the compound.
Methodology:
-
Sample and Standard Preparation:
-
Prepare a stock solution of 5-Chlorouracil-¹⁵N₂,¹³C in the mobile phase.
-
Prepare a series of standards of known concentrations.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid).
-
Detection: UV detection at a wavelength where 5-Chlorouracil has maximum absorbance (e.g., 272 nm).[11]
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Applications in Research and Development
5-Chlorouracil-¹⁵N₂,¹³C is a valuable tool in several research areas:
-
Metabolic Flux Analysis: To trace the metabolic fate of uracil analogs in cellular systems.[3][4]
-
Quantitative Bioanalysis: As an internal standard for the accurate quantification of unlabeled 5-Chlorouracil in biological matrices by LC-MS/MS.[3][4]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of 5-Chlorouracil.[1]
Safety and Handling
5-Chlorouracil is an irritant to the eyes, respiratory system, and skin.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-Chlorouracil-¹⁵N₂,¹³C is a critical tool for researchers requiring precise analytical standards and tracers for metabolic studies. Its physicochemical properties are nearly identical to its unlabeled counterpart, with the key difference being its increased molecular weight. The experimental protocols outlined in this guide provide a robust framework for the verification of its identity, purity, and isotopic enrichment, ensuring high-quality data in downstream applications.
References
-
ChemBK. 5-Chlorouracil. [Link]
-
González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(12), 1269-1276. [Link]
-
Murphy, R. C., & Clay, K. L. (2005). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry, 77(23), 7571-7578. [Link]
-
ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. [Link]
-
SpectraBase. 5-Chlorouracil - Optional[1H NMR] - Spectrum. [Link]
-
Stenutz. 5-chlorouracil. [Link]
-
PubChem. 5-Chlorouracil. [Link]
-
Cerno Bioscience. Isotope Labeling. [Link]
-
Wikipedia. Isotopic labeling. [Link]
Sources
- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 5-Chlorouracil | 1820-81-1 [chemicalbook.com]
- 9. 5-Chlorouracil(1820-81-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 5-Chlorouracil ReagentPlus , 99 1820-81-1 [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. guidechem.com [guidechem.com]
- 13. 5-chlorouracil [stenutz.eu]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. 5-Chlorouracil(1820-81-1) 1H NMR [m.chemicalbook.com]
